molecular formula C16H14BrNO2 B605966 BBDHQ CAS No. 1458219-02-7

BBDHQ

Cat. No.: B605966
CAS No.: 1458219-02-7
M. Wt: 332.197
InChI Key: MHQJPPPGGALWQB-UHFFFAOYSA-N
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Description

  • Definition: Provide the IUPAC name, structural formula, and key applications (e.g., pharmaceutical, agrochemical).
  • Relevance: Explain its role in its field (e.g., enzyme inhibition, catalytic activity) and cite foundational studies .

Properties

CAS No.

1458219-02-7

Molecular Formula

C16H14BrNO2

Molecular Weight

332.197

IUPAC Name

7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone

InChI

InChI=1S/C16H14BrNO2/c17-13-3-1-2-11(8-13)10-20-14-6-4-12-5-7-16(19)18-15(12)9-14/h1-4,6,8-9H,5,7,10H2,(H,18,19)

InChI Key

MHQJPPPGGALWQB-UHFFFAOYSA-N

SMILES

O=C1NC2=C(C=CC(OCC3=CC=CC(Br)=C3)=C2)CC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BBDHQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

  • Selection Criteria : List analogs (e.g., same functional groups, shared targets) and justify their inclusion .
  • Data Table : Compare properties such as:
Compound Molecular Weight IC₅₀ (nM) LogP Solubility (mg/mL) Target Affinity
BBDHQ [Value] [Value] [Value] [Value] [Value]
Compound A [Value] [Value] [Value] [Value] [Value]
Compound B [Value] [Value] [Value] [Value] [Value]
  • Research Findings : Highlight studies showing this compound’s advantages (e.g., higher selectivity, lower toxicity) over analogs. Discuss limitations (e.g., metabolic instability) .

Mechanistic Insights

  • Use diagrams or molecular docking results (e.g., from ’s methodology) to illustrate binding interactions or structural differences between this compound and analogs .

Critical Notes:

  • Evidence Gaps : The absence of this compound-specific data in the provided sources necessitates reliance on external peer-reviewed studies.
  • Compliance with Guidelines : Follow formatting rules from –3 and 9, such as defining solutions in molarity, avoiding abbreviations, and using sequential section numbering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BBDHQ
Reactant of Route 2
Reactant of Route 2
BBDHQ

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